Home > Products > Screening Compounds P38197 > 7-beta-Ribofuranosylhypoxanthine
7-beta-Ribofuranosylhypoxanthine - 10280-01-0

7-beta-Ribofuranosylhypoxanthine

Catalog Number: EVT-1185569
CAS Number: 10280-01-0
Molecular Formula: C10H12N4O5
Molecular Weight: 268.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-beta-Ribofuranosylhypoxanthine is a nucleoside analog characterized by the presence of a ribofuranose sugar linked to hypoxanthine at the 7-position. This compound is of significant interest in biochemical research due to its structural similarity to natural nucleosides and potential applications in molecular biology and medicinal chemistry.

Source

7-beta-Ribofuranosylhypoxanthine can be derived from various synthetic pathways involving ribonucleoside precursors. Its synthesis has been explored in multiple studies focusing on nucleoside chemistry, particularly those investigating the enzymatic and non-enzymatic pathways for purine nucleosides.

Classification

Chemically, 7-beta-Ribofuranosylhypoxanthine belongs to the class of purine nucleosides. It is classified under ribonucleosides due to its ribose sugar component and is further categorized as a hypoxanthine derivative.

Synthesis Analysis

Methods

The synthesis of 7-beta-Ribofuranosylhypoxanthine has been achieved through several methods, primarily involving glycosylation reactions. One common approach includes the reaction of hypoxanthine with ribose derivatives under acidic or enzymatic conditions.

  1. Enzymatic Synthesis: Enzymes such as purine nucleoside phosphorylase can catalyze the formation of this compound from ribose-1-phosphate and hypoxanthine.
  2. Chemical Synthesis: Traditional synthetic routes involve coupling hypoxanthine with activated ribose derivatives using suitable catalysts or reagents.

Technical Details

The synthesis typically requires careful control of reaction conditions, such as pH and temperature, to favor the formation of the desired beta-anomer. Analytical techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of 7-beta-Ribofuranosylhypoxanthine features a ribofuranose sugar linked to a hypoxanthine base at the 7-position. The chemical formula is C10_{10}H12_{12}N4_4O5_5.

Data

  • Molecular Weight: Approximately 252.23 g/mol
  • Structural Formula: The compound can be represented as:
C10H12N4O5\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}_{5}

This structure allows for specific interactions with nucleic acids, making it a candidate for studying DNA/RNA binding properties.

Chemical Reactions Analysis

Reactions

7-beta-Ribofuranosylhypoxanthine participates in various chemical reactions typical for nucleosides, including phosphorylation and glycosylation reactions.

  1. Phosphorylation: It can undergo phosphorylation by kinases, converting it into nucleotide forms that may have enhanced biological activity.
  2. Glycosylation: This compound can also act as a glycosyl donor in synthetic pathways to create more complex nucleosides or oligonucleotides.

Technical Details

The reactivity of 7-beta-Ribofuranosylhypoxanthine is influenced by its structural features, particularly the hydroxyl groups on the ribose sugar which can participate in further chemical modifications.

Mechanism of Action

Process

The mechanism by which 7-beta-Ribofuranosylhypoxanthine exerts its biological effects typically involves its incorporation into RNA or DNA strands, affecting their stability and function.

  1. Base Pair Recognition: The hypoxanthine moiety can form specific hydrogen bonds with guanine residues in nucleic acids, promoting unique structural conformations.
  2. Triplex Formation: Studies have shown that oligonucleotides containing this compound can form stable triplex structures with complementary DNA strands, enhancing their potential as therapeutic agents.

Data

Experimental data support that oligonucleotides incorporating 7-beta-Ribofuranosylhypoxanthine exhibit increased binding affinity and specificity towards guanine-cytosine base pairs compared to standard nucleotides.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents, facilitating its use in biological assays.

Chemical Properties

Applications

Scientific Uses

7-beta-Ribofuranosylhypoxanthine has several applications in scientific research:

  1. Molecular Biology: Used in studies investigating nucleic acid interactions and stability.
  2. Drug Development: Potential lead compound for developing antiviral or anticancer agents due to its ability to mimic natural nucleotides.
  3. Genetic Engineering: Employed in designing oligonucleotides for gene therapy applications, particularly those targeting specific DNA sequences through triplex formation.
Discovery and Initial Characterization

Historical Isolation from Biological Specimens

7-beta-D-ribofuranosylhypoxanthine was first isolated as a novel nucleoside from human biological fluids in the mid-1980s. The initial purification process involved collecting a 24-hour urine specimen from a patient with chronic myelogenous leukemia (CML), followed by multi-step chromatographic separation. Researchers employed size-exclusion chromatography and reverse-phase high-performance liquid chromatography (HPLC) to fractionate urinary nucleosides, targeting compounds with abnormal excretion patterns characteristic of malignancy. This process yielded 400 micrograms of pure nucleoside from the total urine volume, representing one of the earliest identifications of this modified purine nucleoside in human biofluids. The isolation protocol established its natural occurrence and provided sufficient material for subsequent structural characterization [1].

Identification in Chronic Myelogenous Leukemia Patient Urine

The discovery of 7-beta-D-ribofuranosylhypoxanthine emerged from systematic investigations into abnormal nucleoside excretion patterns in hematological malignancies. Its identification was specifically reported in a 1985 study analyzing urine from a CML patient, marking it as a potential biomarker of leukemic activity. The nucleoside was undetectable in urine samples from healthy control subjects at the analytical sensitivity employed, suggesting a disease-associated alteration in purine metabolism or an unusual salvage pathway activation. This finding positioned 7-beta-D-ribofuranosylhypoxanthine within the broader context of modified nucleosides observed in cancer biology, albeit with a structural configuration distinct from the canonical purine nucleosides [1].

Early Structural Elucidation via Ultraviolet and Nuclear Magnetic Resonance Spectroscopy

Structural determination of the isolated compound employed complementary spectroscopic techniques:

  • Ultraviolet Spectroscopy: The compound exhibited a characteristic hypoxanthine-derived UV spectrum with maximum absorption at 249 nanometers at neutral pH. This profile aligned with known purine derivatives but provided insufficient specificity for complete structural assignment [1].

  • Nuclear Magnetic Resonance Spectroscopy: Proton NMR (¹H NMR) analysis proved pivotal. Key signals included anomeric proton resonance at approximately 6.00 parts per million (ppm), confirming the glycosidic linkage. Distinct ribose ring proton signals (H2', H3', H4', H5', H5'') were observed between 3.5 ppm and 4.5 ppm. Critically, the H8 proton of the hypoxanthine moiety resonated downfield near 8.3 ppm, contrasting sharply with the typical H8 resonance near 8.8 ppm observed in the natural N9-linked isomer (inosine). This significant downfield shift provided strong initial evidence for an unusual glycosidic bond formation at the N7 position of the purine ring instead of the canonical N9 position [1] [3].

  • Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) confirmed the molecular formula as C₁₀H₁₂N₄O₅, corresponding to a molecular ion [M+H]+ at m/z 269. Fragment ions supported the ribose-hypoxanthine structure [1].

Table 1: Key Spectral Characteristics of 7-beta-D-ribofuranosylhypoxanthine During Initial Characterization

Analytical TechniqueCritical ObservationsStructural Inference
Ultraviolet Spectroscopyλmax = 249 nm (pH 7.0)Confirmed purine base chromophore
¹H NMR SpectroscopyAnomeric H1' signal at δ ~6.00 ppmEstablished β-configuration at anomeric carbon
H8 proton signal at δ ~8.30 ppmIndicated N7-glycosidic linkage (vs. N9 in inosine)
Mass Spectrometry[M+H]+ at m/z 269; Fragments consistent with C₁₀H₁₂N₄O₅Confirmed molecular formula

Properties

CAS Number

10280-01-0

Product Name

7-beta-Ribofuranosylhypoxanthine

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-8-5(14)9(18)12-2-11-8/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1

InChI Key

MTBCDJLBNPJBFZ-KQYNXXCUSA-N

SMILES

C1=NC2=C(C(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O

Synonyms

7-beta-ribofuranosylhypoxanthine

Canonical SMILES

C1=NC(=O)C2=C(N1)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=NC(=O)C2=C(N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.